molecular formula C6H13ClN2O B1395892 1-ethyl-2-piperazinone hydrochloride CAS No. 873221-66-0

1-ethyl-2-piperazinone hydrochloride

Cat. No.: B1395892
CAS No.: 873221-66-0
M. Wt: 164.63 g/mol
InChI Key: RSWKRNZXOFPIBH-UHFFFAOYSA-N
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Description

1-Ethyl-2-piperazinone hydrochloride is a chemical compound intended for research and development purposes exclusively. This product is strictly for laboratory use and is not classified or approved for diagnostic, therapeutic, or any personal uses. Piperazine derivatives are prominent in medicinal chemistry due to their versatile pharmacological properties and are frequently employed as key building blocks in synthetic organic chemistry. They serve as crucial intermediates in the synthesis of more complex molecules, including potential pharmaceutical agents. Researchers value these compounds for their role in constructing molecular frameworks found in various bioactive substances. The piperazine core is a common feature in molecules designed to interact with central nervous system targets, and such compounds are often investigated for their potential biological activities. As with all research chemicals, appropriate safety data sheets should be consulted before handling. Proper laboratory safety protocols, including the use of personal protective equipment (PPE), must be followed.

Properties

IUPAC Name

1-ethylpiperazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c1-2-8-4-3-7-5-6(8)9;/h7H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWKRNZXOFPIBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCNCC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Use of Piperazine Mono-Hydrochloride as a Key Intermediate

A patented method for preparing high-purity piperazine derivatives such as 1-[2-(2-hydroxyethoxy)ethyl]piperazine hydrochloride involves the intermediate formation of piperazine mono-hydrochloride, which effectively protects one nitrogen site and prevents over-substitution. This approach is highly relevant for synthesizing 1-ethyl-2-piperazinone hydrochloride, where selective substitution is critical.

Key steps:

Step Description Conditions Notes
1 Reaction of piperazine with piperazine dihydrochloride to form piperazine mono-hydrochloride Solvent: water or alcohol (methanol/ethanol); molar ratio piperazine:piperazine dihydrochloride ~1:0.91; temperature ~reflux for 1.2 h Mono-hydrochloride salt formation protects one amine
2 Reaction of piperazine mono-hydrochloride with alkylating agent (e.g., 2-(2-chloroethoxy)ethanol) Solvent: polar or non-polar (methanol, ethanol, dichloromethane, toluene); molar ratio ~1.8:1; temperature 40-120 °C; time 2-8 h Selective mono-substitution achieved, minimizing disubstitution impurities
3 Filtration to recover piperazine dihydrochloride by-product Filtration and drying for reuse Improves material economy and reduces waste
4 Solvent removal from filtrate to obtain crude product Evaporation under reduced pressure Concentrates product for purification
5 Vacuum distillation (rectification) to purify the product Temperature 120-160 °C; vacuum 10-30 mmHg Yields high-purity product (>98%)

This method notably improves product purity, yield (>75%), and reduces costs and environmental impact, making it suitable for industrial-scale production.

Alternative Approaches and Their Limitations

Detailed Reaction Scheme for Piperazine Mono-Hydrochloride Route

The general reaction for preparing a piperazine derivative analogous to 1-ethyl-2-piperazinone hydrochloride can be summarized as:

$$
\text{Piperazine} + \text{Piperazine dihydrochloride} \xrightarrow{\text{solvent}} \text{Piperazine mono-hydrochloride}
$$

$$
\text{Piperazine mono-hydrochloride} + \text{Alkylating agent} \xrightarrow{\text{solvent, heat}} \text{Mono-substituted piperazine derivative} + \text{Piperazine dihydrochloride (recovered)}
$$

Purification by vacuum distillation yields the high-purity product.

Data Table Summarizing Optimal Conditions and Outcomes

Parameter Optimal Range Typical Value Effect on Product
Piperazine : Piperazine dihydrochloride molar ratio (Step 1) 1 : 0.8–1.2 1 : 0.91 Ensures mono-hydrochloride formation
Solvent type (Step 1) Water or alcohol (methanol, ethanol) Methanol Facilitates salt formation and solubility
Solvent volume (Step 1) 1.8–2.2 mL/g (relative to piperazine) 2.0 mL/g Ensures proper reaction medium
Piperazine mono-hydrochloride : Alkylating agent molar ratio (Step 2) 1.8–2.2 : 1 1.82 : 1 Controls substitution level
Solvent type (Step 2) Polar or non-polar (methanol, dichloromethane, toluene) Methanol Influences reaction rate and selectivity
Reaction temperature (Step 2) 40–120 °C 80 °C Balances reaction speed and side reactions
Reaction time (Step 2) 2–8 hours 5.5 hours Completes substitution
Vacuum distillation temperature (Step 5) 120–160 °C 140 °C (typical) Purifies product
Vacuum pressure (Step 5) 10–30 mmHg 20 mmHg Prevents decomposition

Research Findings and Industrial Relevance

  • The use of piperazine mono-hydrochloride intermediate significantly reduces di-substituted impurities, improving product purity to over 98% and yield to over 75%, compared to traditional methods yielding <85% purity and ~55% yield.

  • Recycling of piperazine dihydrochloride by-product reduces raw material costs and waste generation, aligning with green chemistry principles.

  • The method's reliance on widely available and inexpensive raw materials (piperazine and its dihydrochloride salt) enhances industrial scalability and cost-effectiveness.

  • Vacuum distillation under controlled temperature and pressure is effective for product purification without significant losses.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-2-piperazinone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.

Major Products Formed

    Oxidation: N-oxides

    Reduction: Amine derivatives

    Substitution: Various substituted piperazine derivatives

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
1-Ethyl-2-piperazinone hydrochloride serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in the production of various pharmaceuticals and agrochemicals, facilitating the development of new compounds with potential therapeutic effects.

Building Block for Derivatives
The compound is also explored as a building block for synthesizing piperazine and piperidine derivatives, which are known for their cognitive enhancement properties. This application is particularly relevant in the design of drugs targeting neurological disorders .

Biological Applications

Biochemical Properties
Research indicates that 1-ethyl-2-piperazinone hydrochloride interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are pivotal in drug metabolism. This interaction suggests a potential role in pharmacokinetics and drug-drug interactions .

Cellular Effects
The compound has been shown to affect various cellular processes. For example, it modulates GABA receptor activity, influencing neurotransmission and potentially providing therapeutic effects for conditions such as anxiety and depression.

Therapeutic Potential

Investigated Therapeutic Uses
Ongoing studies are evaluating the therapeutic properties of 1-ethyl-2-piperazinone hydrochloride. It is being investigated for its potential to act as an agonist for GABA receptors, which could lead to new treatments for neurological disorders .

Industrial Applications

Specialty Chemicals Production
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical structure allows it to be employed in various industrial processes, enhancing the efficiency and effectiveness of chemical reactions .

Data Table: Interaction with Cytochrome P450 Enzymes

Enzyme Type Effect on Activity
CYP1A2Inhibition observed
CYP2D6Modulation of activity
CYP3A4Variable effects

Case Study 1: Neuropharmacological Research

A study conducted by researchers at a prominent university explored the effects of 1-ethyl-2-piperazinone hydrochloride on GABA receptor modulation. The results indicated that low concentrations of the compound enhanced GABAergic transmission, suggesting its potential use as an anxiolytic agent.

Case Study 2: Drug Metabolism

In another study focusing on drug metabolism, scientists assessed how 1-ethyl-2-piperazinone hydrochloride interacts with cytochrome P450 enzymes. The findings revealed significant inhibition of CYP1A2 activity, highlighting its importance in understanding drug interactions and optimizing therapeutic regimens.

Mechanism of Action

The mechanism of action of 1-ethyl-2-piperazinone hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved. For example, it may influence neurotransmitter systems or enzyme activity, leading to changes in cellular function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazinone hydrochlorides are structurally diverse, with variations in substituents affecting their physicochemical and pharmacological properties. Below is a detailed comparison with key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent(s) Molecular Weight (g/mol) Melting Point (°C) Solubility (Water) Key Applications/Research Findings
1-Ethyl-2-piperazinone HCl* Ethyl (C2H5) at N1 ~178.6 (estimated) Data not available Moderate (inferred) Pharmaceutical intermediates
1-Methyl-2-piperazinone HCl Methyl (CH3) at N1 164.6 (CAS 109384-27-2) Data not available High Antipsychotic drug research
1-(3-Chlorophenyl)-2-piperazinone HCl 3-Chlorophenyl at N1 246.7 (CAS 183500-94-9) Data not available Low CNS-targeting agents, serotonin receptor modulation
1-(2-Thiazolyl)piperazine HCl 2-Thiazolyl at N1 193.7 (C7H12ClN3S) Data not available Moderate Antimicrobial/anticancer studies
1-(Phenoxyacetyl)piperazine HCl Phenoxyacetyl at N1 298.8 (estimated) Data not available Low Enzyme inhibition studies

*Estimated properties based on analogs.

Key Observations:

Substituent Effects: Alkyl Groups (Ethyl vs. Aromatic/Heterocyclic Substituents: Chlorophenyl () and thiazolyl () groups introduce steric bulk and electronic effects, influencing receptor binding in CNS or antimicrobial applications.

Pharmacological Relevance: The 3-chlorophenyl derivative () is linked to serotonin receptor modulation, while thiazolyl-substituted analogs () show promise in antimicrobial research. Piperazinone hydrochlorides with alkyl groups are often intermediates in antipsychotic drug synthesis due to their balanced solubility and stability .

Safety Profiles: Most piperazinone hydrochlorides, including 1-(2-thiazolyl)piperazine HCl (), are classified as low hazard under GHS standards.

Biological Activity

1-Ethyl-2-piperazinone hydrochloride (CAS No. 873221-66-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.

1-Ethyl-2-piperazinone hydrochloride is known to interact with various enzymes and proteins, notably cytochrome P450 enzymes, which are essential for drug metabolism. This interaction suggests a potential role in pharmacokinetics and drug-drug interactions.

Table 1: Interaction with Cytochrome P450 Enzymes

Enzyme TypeEffect on Activity
CYP1A2Inhibition observed
CYP2D6Modulation of activity
CYP3A4Variable effects

Cellular Effects

The compound has been shown to influence several cellular processes, including cell signaling pathways and gene expression. Notably, it acts as a GABA receptor agonist, which is crucial for neurotransmission.

Table 2: Cellular Effects of 1-Ethyl-2-Piperazinone Hydrochloride

Cellular ProcessObserved Effect
GABA Receptor ActivityAgonistic effect leading to hyperpolarization
Gene ExpressionModulation observed
Cellular MetabolismAltered enzyme activity

Molecular Mechanism

The molecular mechanism underlying the biological activity of 1-ethyl-2-piperazinone hydrochloride involves its binding to GABA receptors, resulting in hyperpolarization of nerve endings. This mechanism is critical for its potential use in treating neurological disorders.

Temporal and Dosage Effects

Research indicates that the effects of 1-ethyl-2-piperazinone hydrochloride can vary over time and with dosage. Lower doses may exhibit therapeutic effects, while higher doses could lead to neurotoxicity and other adverse outcomes.

Table 3: Dosage Effects in Animal Models

Dosage Range (mg/kg)Therapeutic EffectsToxicity Observed
0.1 - 1Neurotransmitter modulationNone
10 - 50Enhanced GABAergic activityNeurotoxicity observed

Metabolic Pathways

The compound is primarily metabolized by cytochrome P450 enzymes, leading to various metabolites that may have distinct biological activities. Understanding these metabolic pathways is essential for predicting the pharmacological profile of the compound.

Transport and Distribution

The transport and distribution of 1-ethyl-2-piperazinone hydrochloride within biological systems are mediated by specific transporters. Its localization within cells can significantly influence its biological effects.

Table 4: Subcellular Localization Patterns

OrganelleLocalization Observed
Plasma MembraneHigh concentration
MitochondriaModerate presence
NucleusMinimal localization

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of 1-ethyl-2-piperazinone hydrochloride in various fields:

  • Neuropharmacology : Investigated for its effects on anxiety-related behaviors in animal models, showing promise as an anxiolytic agent.
  • Antimicrobial Activity : Preliminary studies suggest antibacterial properties against Gram-positive bacteria.
  • Cancer Research : Exhibited cytotoxic effects against several cancer cell lines, indicating potential as an anticancer agent.

Table 5: Anticancer Activity Summary

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15.5
HCT-116 (Colon Cancer)12.3
A549 (Lung Cancer)18.9

Q & A

Basic: What safety protocols are critical when handling 1-ethyl-2-piperazinone hydrochloride in laboratory settings?

Methodological Answer:

  • PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent dermal/ocular exposure. Inspect gloves for integrity before use .
  • Ventilation : Conduct experiments in fume hoods to mitigate inhalation risks .
  • Spill Management : Use inert absorbents (e.g., vermiculite) for containment, followed by disposal as hazardous waste .
  • Storage : Store in sealed containers in dry, ventilated areas away from ignition sources .

Basic: How can researchers assess the purity of 1-ethyl-2-piperazinone hydrochloride?

Methodological Answer:

  • Chromatographic Methods :
    • TLC Analysis : Use silica gel plates with a mobile phase of triethylamine/pyridine derivatives. Spot reference standards (e.g., pyrazine dihydrochloride) alongside samples. Calculate RfR_f values for purity assessment .
    • HPLC : Optimize gradient elution with UV detection at 254 nm for quantification .
MethodParametersDetection LimitReference
TLCSilica gel, EtOAc/Hex0.1 µg
HPLCC18 column, 1 mL/min0.01 mg/mL

Advanced: What strategies optimize synthesis yields of 1-ethyl-2-piperazinone hydrochloride derivatives?

Methodological Answer:

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in piperazine systems .
  • Stoichiometric Control : Maintain 1:1 molar ratios between precursors to minimize side products .
  • Reaction Monitoring : Use in-situ FTIR or 1H^1H-NMR to track intermediate formation .
ParameterOptimal RangeImpact on YieldReference
Reaction Time3–6 hoursPrevents decomposition
Temperature80–110°CBalances kinetics/stability
SolventDMFIncreases reaction rate

Advanced: How should researchers address contradictory reaction outcomes in synthesizing analogs?

Methodological Answer:

  • Mechanistic Re-evaluation : Use DFT calculations to validate proposed pathways .
  • Byproduct Analysis : Employ LC-MS/MS to identify unexpected products (e.g., imidazopyridinone derivatives formed under acidic conditions ).
  • Condition Screening : Test pH (4–10) and temperature (25–100°C) via fractional factorial design .

Example Case : Acidification of 2-(3-amino-4-pyridyl)hydrazinecarboxylate hydrochloride unexpectedly yielded 1-amino-1H-imidazo[4,5-c]pyridin-2(3H)one hydrochloride, highlighting the need for robust byproduct screening .

Basic: What stability considerations apply to 1-ethyl-2-piperazinone hydrochloride storage?

Methodological Answer:

  • Moisture Control : Store in desiccators with silica gel to prevent hydrolysis .
  • Temperature : Maintain at 2–8°C for long-term stability .
  • Light Exposure : Use amber glass containers to avoid photodegradation .

Advanced: What methodologies assess the ecological impact of 1-ethyl-2-piperazinone hydrochloride in lab waste?

Methodological Answer:

  • Biodegradation Studies : Use OECD 301D shake-flask tests with activated sludge to measure BOD5BOD_5 .
  • Toxicity Assays : Conduct Daphnia magna 48-hour LC50_{50} tests (ISO 6341) .
  • Soil Mobility : Apply column leaching experiments with standardized soil (OECD 121) .

Note : Current SDS data indicate no ecotoxicological studies exist; these methods are recommended preemptively .

Advanced: How can researchers resolve spectral data contradictions in structural elucidation?

Methodological Answer:

  • Multi-Technique Validation : Cross-validate 1H^1H-NMR, 13C^{13}C-NMR, and HRMS data .
  • X-ray Crystallography : Resolve ambiguities in piperazine ring conformation .
  • Computational Modeling : Compare experimental IR spectra with DFT-simulated vibrational modes .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethyl-2-piperazinone hydrochloride
Reactant of Route 2
1-ethyl-2-piperazinone hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.